molecular formula C11H7NO4 B2830729 1,3-Isoquinolinedicarboxylic acid CAS No. 259243-56-6

1,3-Isoquinolinedicarboxylic acid

Cat. No.: B2830729
CAS No.: 259243-56-6
M. Wt: 217.18
InChI Key: OVVFNTKIYKUVPM-UHFFFAOYSA-N
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Description

1,3-Isoquinolinedicarboxylic acid: is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds. This compound is characterized by the presence of two carboxylic acid groups attached to the 1 and 3 positions of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Isoquinolinedicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal, can be used to synthesize isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient production. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Isoquinolinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3,4-dicarboxylic acid, while reduction can produce isoquinoline-3-methanol .

Comparison with Similar Compounds

  • Quinoline-3-carboxylic acid
  • Isoquinoline-4-carboxylic acid
  • Quinoline-2-carboxylic acid

Comparison: 1,3-Isoquinolinedicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 1 and 3 positions, which can significantly influence its chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

isoquinoline-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10(14)8-5-6-3-1-2-4-7(6)9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVFNTKIYKUVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259243-56-6
Record name isoquinoline-1,3-dicarboxylic acid
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